Sodium 3-(oxetan-2-yl)propanoate
Description
Properties
IUPAC Name |
sodium;3-(oxetan-2-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.Na/c7-6(8)2-1-5-3-4-9-5;/h5H,1-4H2,(H,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQVHRWSULNDRG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1CCC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-(oxetan-2-yl)propanoate typically involves the formation of the oxetane ring followed by the introduction of the sodium propanoate moiety. One common method is the cyclization of appropriate precursors under specific conditions to form the oxetane ring. This can be achieved through intramolecular etherification or epoxide ring opening and closing reactions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-(oxetan-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the oxetane ring or the propanoate group.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Sodium 3-(oxetan-2-yl)propanoate is used as a building block in organic synthesis. Its unique oxetane ring structure makes it valuable for the synthesis of complex molecules and as a precursor for various chemical reactions .
Biology and Medicine: In medicinal chemistry, oxetane-containing compounds are explored for their potential biological activities. The oxetane ring can influence the physicochemical properties of drug molecules, enhancing their stability and bioavailability .
Industry: The compound can be used in the development of new materials and polymers. Its reactivity allows for the creation of specialized materials with unique properties.
Mechanism of Action
The mechanism of action of sodium 3-(oxetan-2-yl)propanoate involves its ability to undergo ring-opening reactions. The oxetane ring is strained, making it susceptible to nucleophilic attack. This property is exploited in various chemical transformations, where the ring-opening leads to the formation of reactive intermediates that can participate in further reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares sodium 3-(oxetan-2-yl)propanoate with structurally related sodium carboxylates and esters, emphasizing substituent effects on applications:
Key Comparative Insights
Reactivity and Solubility
- Its sodium carboxylate group improves water solubility compared to ester derivatives (e.g., ethyl 3-(methylthio)propanoate) .
- L1–L5 Sodium Phosphine-Amines: The diphenylphosphine and alkylamino groups enable coordination to transition metals (e.g., cobalt), making them effective catalysts for alkene hydrosilylation. Their aromatic rings stabilize metal complexes .
Pharmaceutical Potential
- Thiadiazole-Thioether Derivatives : The thiadiazole ring and sulfur linkages in compounds like those from improve anticandidal activity by disrupting fungal cell membranes .
- Trimethoxybenzyl-Naphthalene Hybrids : The bulky aromatic groups in ’s compound enhance binding to 5-lipoxygenase (5-LOX), a target for anti-inflammatory drugs .
Biological Activity
Sodium 3-(oxetan-2-yl)propanoate is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential bioactivity. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of an oxetane ring, which is a four-membered cyclic ether, fused with a propanoate side chain. This structure imparts unique physicochemical properties that can influence its biological activity.
| Property | Description |
|---|---|
| Molecular Formula | C₅H₈NaO₃ |
| Molecular Weight | 137.10 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not well-documented; typically low for similar compounds |
The biological activity of this compound is primarily attributed to its ability to undergo ring-opening reactions. The strained oxetane ring is susceptible to nucleophilic attack, which can lead to the formation of reactive intermediates. These intermediates may interact with various biological targets, including enzymes and receptors, modulating their activity.
Key Mechanisms:
- Nucleophilic Substitution: The oxetane ring can be opened by nucleophiles, leading to the formation of new compounds that may exhibit different biological activities.
- Enzyme Interaction: The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing processes such as inflammation and cell proliferation.
Biological Activity
Research indicates that this compound exhibits potential bioactivity in several areas:
- Anticancer Activity: Preliminary studies suggest that compounds containing oxetane rings may have anticancer properties. The mechanism could involve the modulation of signaling pathways related to cell growth and apoptosis.
- Anti-inflammatory Properties: Similar compounds have shown promise in reducing inflammation, potentially through inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects: There is emerging evidence that oxetane-containing compounds may protect neuronal cells from oxidative stress, which is significant in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and related compounds:
- A study investigating the structure-activity relationship (SAR) found that modifications to the oxetane ring significantly affected anticancer potency in vitro.
- Another research highlighted its potential as a building block for synthesizing novel therapeutic agents, emphasizing its role in drug development.
Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Modulates cell proliferation and apoptosis | |
| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines | |
| Neuroprotective | Protects against oxidative stress in neuronal cells |
Q & A
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?
- Methodological Answer :
- Re-evaluate force fields : Use advanced molecular dynamics simulations (e.g., AMBER) to better model oxetane ring flexibility.
- Experimental validation : Repeat key reactions under inert conditions (argon/glovebox) to exclude atmospheric interference. ’s patented QSQN technology highlights iterative computational-experimental feedback .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
